2,2-dichloro-1-methyl-N'-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide
Overview
Description
2,2-dichloro-1-methyl-N’-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a cyclopropane ring, dichloro substituents, and a hydrazide functional group
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and can be studied for its potential as a drug candidate.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where hydrazide derivatives are known to be effective.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-1-methyl-N’-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a dichlorocarbene precursor.
Introduction of the hydrazide group: The hydrazide functional group can be introduced by reacting the cyclopropane intermediate with hydrazine or a hydrazine derivative.
Formation of the imine linkage: The final step involves the condensation of the hydrazide intermediate with an aldehyde or ketone to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-1-methyl-N’-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: The dichloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-methyl-N’-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-dichloro-1-methylcyclopropanecarbohydrazide: Lacks the imine linkage and the propan-2-yloxyphenyl group.
1-methyl-N’-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide: Lacks the dichloro substituents.
2,2-dichloro-1-methyl-N’-{(1E)-1-[4-(methoxy)phenyl]ethylidene}cyclopropanecarbohydrazide: Contains a methoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of 2,2-dichloro-1-methyl-N’-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
2,2-dichloro-1-methyl-N-[(E)-1-(4-propan-2-yloxyphenyl)ethylideneamino]cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-10(2)22-13-7-5-12(6-8-13)11(3)19-20-14(21)15(4)9-16(15,17)18/h5-8,10H,9H2,1-4H3,(H,20,21)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBOJRJDGKBBFN-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Cl)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=N/NC(=O)C2(CC2(Cl)Cl)C)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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